molecular formula C10H15N3O4S B13301027 N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13301027
M. Wt: 273.31 g/mol
InChI Key: DZCSDUJAHXSSOU-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a methylaminoethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The sulfonated nitrobenzene is then alkylated with N-methyl-N-[2-(methylamino)ethyl]amine under basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The methylaminoethyl group can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: N-Methyl-N-[2-(methylamino)ethyl]-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Corresponding oxides of the methylaminoethyl group.

Scientific Research Applications

N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Medicine: As a potential therapeutic agent in the development of new drugs, particularly those targeting bacterial infections.

    Industry: In the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. This inhibition can disrupt bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[2-(methylamino)ethyl]aniline: Similar structure but lacks the nitro and sulfonamide groups.

    N,N’-Dimethylethylenediamine: Similar alkylamine structure but lacks the benzene ring and nitro group.

    N-Methylaniline: Similar methylamino group but lacks the nitro and sulfonamide groups.

Uniqueness

N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various scientific research applications.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11H,7-8H2,1-2H3

InChI Key

DZCSDUJAHXSSOU-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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